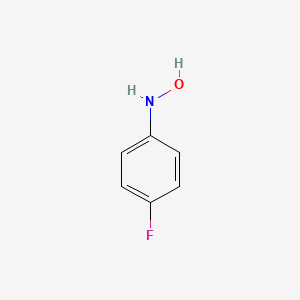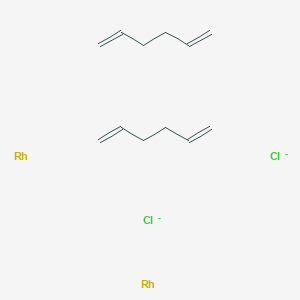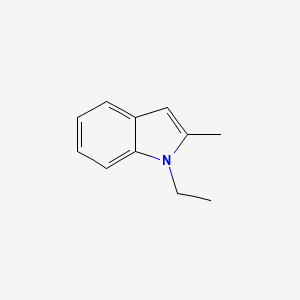
5-Fluoro-4-methoxy-2-nitroaniline
Overview
Description
5-Fluoro-4-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 It is a derivative of aniline, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
5-Fluoro-4-methoxy-2-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that plays a crucial role in regulating cell division and growth. Mutations in BRAFV600E kinase are often associated with various types of cancer .
Mode of Action
It is known to undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure . Through carefully controlled reactions, the nitro group on this compound is selectively modified to yield the necessary chemical scaffold for the synthesis of Mereletinib .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of Mereletinib. The compound serves as a key intermediate in these pathways, undergoing various types of reactions, including substitution and reduction reactions . The resulting transformations contribute to the completion of the synthesis of Mereletinib .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . By inhibiting this kinase, Mereletinib can potentially halt the uncontrolled cell division and growth associated with various types of cancer .
Biochemical Analysis
Biochemical Properties
5-Fluoro-4-methoxy-2-nitroaniline plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound exhibits both electron-donating and electron-withdrawing properties, making it versatile for applications in organic synthesis and medicinal chemistry . In particular, this compound interacts with enzymes involved in the synthesis of Mereletinib, where it undergoes a series of chemical reactions to introduce specific functional groups . These interactions are crucial for the formation of the desired molecular structure of Mereletinib .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with mutant BRAFV600E kinase is particularly noteworthy, as it inhibits the kinase’s activity, leading to altered cell signaling and reduced proliferation of cancer cells . Additionally, prolonged or repeated exposure to this compound may have harmful effects on the respiratory system, liver, and kidneys .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound selectively modifies the nitro group to yield the necessary chemical scaffold for the synthesis of Mereletinib . This modification is achieved through a series of controlled chemical reactions, which ultimately lead to the inhibition of mutant BRAFV600E kinase . The inhibition of this kinase disrupts cell signaling pathways, resulting in reduced cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function . Prolonged exposure to this compound may lead to harmful effects on the respiratory system, liver, and kidneys . Therefore, it is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, particularly in the inhibition of mutant BRAFV600E kinase . At higher doses, toxic or adverse effects may be observed, including damage to the respiratory system, liver, and kidneys . It is essential to determine the appropriate dosage to balance therapeutic benefits and minimize adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure . These metabolic pathways are crucial for the synthesis of pharmaceutical compounds like Mereletinib .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its solubility properties and interactions with cellular components . Proper handling and storage are necessary to ensure its stability and effectiveness .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-fluoro-2-methoxyaniline. The nitration process can be carried out using a mixture of acetic acid and aqueous nitric acid, or a combination of acetic acid, fuming nitric acid, and fuming sulfuric acid (oleum) under controlled conditions . The reaction is often performed in a continuous flow microreactor to ensure precise temperature control and to minimize the risk of thermal runaway and explosivity .
Industrial Production Methods
For industrial-scale production, the process parameters and equipment configuration are optimized to improve yield and purity. The continuous flow process is scaled up by increasing the flow rates and using larger microreactor platforms. This method allows for the efficient production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the nitro group, the compound can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the methoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other electrophiles.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like tin(II) chloride, can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the electrophile used, resulting in various substituted derivatives.
Reduction Reactions: The primary product is 5-Fluoro-4-methoxy-2-aminoaniline.
Oxidation Reactions: Products include oxidized derivatives of the methoxy group.
Scientific Research Applications
5-Fluoro-4-methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxy-4-nitroaniline: Similar in structure but with different positions of the substituents.
4-Fluoro-2-methoxy-5-nitroaniline: Another positional isomer with distinct chemical properties.
2-Methoxy-4-nitroaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
5-Fluoro-4-methoxy-2-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and influences its interactions with other molecules, making it valuable for various applications.
Properties
IUPAC Name |
5-fluoro-4-methoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJIOQIKOUNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277203 | |
| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-20-8 | |
| Record name | 446-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

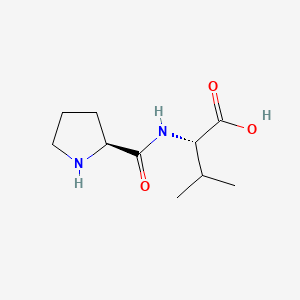

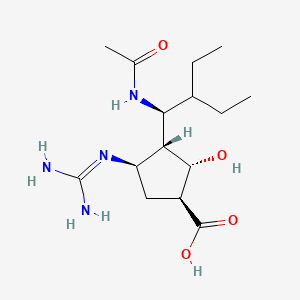
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)
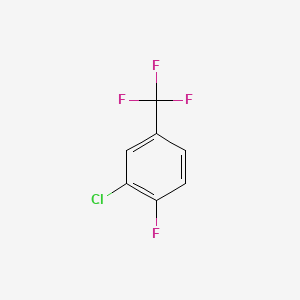


![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
